7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol
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Overview
Description
7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is a heterocyclic compound that features a unique fusion of pyridazine and oxadiazine rings. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with phenylhydrazine, followed by cyclization with an appropriate oxadiazine precursor . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties and applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microbial or cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone: This compound shares a similar pyridazine core but differs in its fused ring structure.
7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Another compound with a similar chloro-phenyl substitution but different ring systems.
Uniqueness
7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is unique due to its specific fusion of pyridazine and oxadiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
65650-27-3 |
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Molecular Formula |
C12H10ClN3O2 |
Molecular Weight |
263.68 g/mol |
IUPAC Name |
7-chloro-3-phenyl-4H-pyridazino[6,1-c][1,2,4]oxadiazin-3-ol |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-6-7-11-15-18-12(17,8-16(11)14-10)9-4-2-1-3-5-9/h1-7,17H,8H2 |
InChI Key |
SVJQTTVRTUNRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C2N1N=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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